1-Pyrenebutyric acid
Overview
Description
1-Pyrenebutyric acid is a conjugated polymer with a large π system and a carboxylic group. It is known for its high fluorescence efficiency and stability, making it useful in various optoelectronic applications . The compound is often used in surface functionalization and has significant applications in scientific research.
Mechanism of Action
Target of Action
1-Pyrenebutyric acid (PBA) is a conjugated polymer that has a large π system and a carboxylic group . It is majorly used in surface functionalization . The primary targets of this compound are proteins, lipids, nucleic acids, and other biological systems . It acts as a UV excitable fluorophore that has concentration-dependent fluorescence .
Mode of Action
This compound interacts with its targets by being grafted onto the surface of graphene . This interaction results in changes that make it useful in optoelectronic applications . It is also known to enhance the cellular uptake of oligoarginine cell-penetrating peptides (CPPs), which are membrane permeable vectors recognized for their intrinsic ability to gain access to the cell interior .
Biochemical Pathways
It is known that it can be used in sensors , in the fabrication of ultracapacitor electrodes as alternative storage systems , and in the formation of multi-layered film for photovoltaic applications .
Pharmacokinetics
Its high fluorescence efficiency and stability suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, when used as a fluorescent probe, it can provide valuable insights into the structure and function of proteins, lipids, and nucleic acids . When grafted onto the surface of graphene, it can enhance the material’s sensing capabilities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its fluorescence properties can be affected by the concentration of the compound . Furthermore, its ability to be grafted onto the surface of graphene suggests that it may be sensitive to the properties of the substrate material .
Biochemical Analysis
Biochemical Properties
1-Pyrenebutyric acid is a fluorescent probe used to study proteins, lipids, nucleic acids, and other biological systems . The fluorescence lifetime of this compound depends on local oxygen and free radical concentration . It can be grafted on the surface of graphene and can be used in sensors .
Cellular Effects
This compound has been used as a cell permeable probe to quantify intracellular reactive oxygen species (ROS) levels . The fluorescence of this compound can be quenched by reactive oxygen species (superoxide anion, nitric oxide derivative, hydrogen peroxide) and by the O2 molecule .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through non-covalent π–π stacking . This interaction allows this compound to bind to the surface of graphene, making it useful in sensor applications .
Temporal Effects in Laboratory Settings
The fluorescence of this compound can be quenched by reactive oxygen species and O2, but not the diamagnetic H2O2 . Effective concentrations of free radicals and O2 that lead to quenching are in millimolar range .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Transport and Distribution
This compound can be grafted on the surface of graphene and can be used in sensors
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrenebutyric acid can be synthesized through various methods. One common method involves the crystallization of butyric acid from solvents such as benzene, ethanol, or a mixture of ethanol and water. The compound is then dried over phosphorus pentoxide (P2O5) .
Industrial Production Methods: In industrial settings, this compound is produced using raw materials like diethylene glycol, toluene, pyrene, hydrazine hydrate, succinic anhydride, aluminum chloride, dichloromethane, methanol, and thionyl chloride .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenebutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The carboxylic group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Pyrenebutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study proteins, lipids, nucleic acids, and other biological systems.
Biology: The compound’s fluorescence properties make it useful in imaging and diagnostic applications.
Medicine: It is employed in the development of biosensors for detecting various biomolecules.
Industry: this compound is used in the fabrication of ultracapacitor electrodes and the formation of multi-layered films for photovoltaic applications
Comparison with Similar Compounds
- 1-Pyrenecarboxylic acid
- 1-Pyrenebutanol
- 1-Aminopyrene
- 1-Pyrenemethylamine hydrochloride
- 1-Pyreneacetic acid
- 1-Pyrenemethanol
Comparison: 1-Pyrenebutyric acid is unique due to its large π system and carboxylic group, which provide high fluorescence efficiency and stability . Compared to similar compounds, it is particularly useful in surface functionalization and optoelectronic applications. For instance, 1-Pyrenecarboxylic acid and 1-Pyrenebutanol also exhibit fluorescence properties but may not offer the same level of stability and efficiency as this compound .
Properties
IUPAC Name |
4-pyren-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYRRCOJHNZVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063032 | |
Record name | 1-Pyrenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |
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Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1-Pyrenebutyric acid | |
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CAS No. |
3443-45-6, 25338-56-1 | |
Record name | 1-Pyrenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3443-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Pyrenebutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrenebutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrenebutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30833 | |
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Record name | 1-Pyrenebutanoic acid | |
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Record name | 1-Pyrenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrene-1-butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PYRENEBUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT0DC64E8Q | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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